2-(2-Fluoro-4-methoxyphenyl)ethanamine
Description
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
ZCGYIRXIAQVDFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H): Substituents: Methoxy groups at 2- and 5-positions. Key Differences: Lacks fluorine; dual methoxy groups enhance electron-donating effects, increasing serotonin receptor (5-HT₂A) affinity compared to mono-substituted analogs . Molecular Descriptors: Higher dipole moment (4.12 D) and lower chemical hardness (3.45 eV) than fluorinated analogs, suggesting greater reactivity .
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C) :
- N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBOMe): Substituents: Methoxy groups at 2- and 4-positions; N-benzyl substitution. Key Differences: The benzyl group enhances lipophilicity and 5-HT₂A agonism, making NBOMe derivatives significantly more potent than non-benzylated phenethylamines .
Physicochemical Properties
Pharmacological and Regulatory Considerations
Metabolic Pathways
- 2-(2-Fluoro-4-methoxyphenyl)ethanamine: Predicted to undergo hepatic O-demethylation (4-methoxy group) and fluorine-mediated resistance to CYP450 oxidation, leading to longer half-life than non-fluorinated analogs .
- 25I-NBOMe : Metabolized via O-demethylation, hydroxylation, and glucuronidation, with M5 (2-O-desmethyl metabolite) as a primary biomarker .
Key Takeaways
Structural Flexibility : Substitution at the 2-position (fluoro vs. methoxy) and N-benzylation drastically alter receptor selectivity and potency.
Electron Effects : Fluorine’s electronegativity enhances metabolic stability but may reduce psychoactivity compared to methoxy or chloro substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-fluoro-4-methoxyacetophenone using sodium cyanoborohydride or catalytic hydrogenation. Yield optimization requires precise control of pH (6.5–7.5), temperature (20–40°C), and solvent polarity (methanol/water mixtures). Alternative routes include nucleophilic substitution of halogenated precursors with ethylamine derivatives under Pd-catalyzed cross-coupling conditions .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.5 | >80% conversion |
| Solvent | MeOH/H₂O (3:1) | Reduces byproducts |
| Catalyst | Pd(OAc)₂ | 85–90% efficiency |
Q. How should researchers characterize the structural purity of 2-(2-Fluoro-4-methoxyphenyl)ethanamine?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm aromatic fluorine coupling patterns (δ 6.8–7.2 ppm) and methoxy group integration.
- HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities <0.1%.
- Elemental Analysis for C, H, N (±0.3% theoretical values).
- Critical Parameters : Retention time shifts in HPLC indicate residual solvents (e.g., DMF), requiring iterative recrystallization .
Advanced Research Questions
Q. How do structural modifications at the ethanamine moiety affect biological activity in fluorinated arylalkylamines?
- Methodological Answer : Systematic SAR studies reveal:
- Fluorine Position : 2-Fluoro substitution enhances blood-brain barrier penetration (logP = 1.8 vs. 2.1 for 3-fluoro analogs).
- Methoxy Group : 4-Methoxy improves serotonin receptor (5-HT₂A) binding (Kᵢ = 12 nM vs. 45 nM for non-methoxy analogs).
- Ethanamine Chain : N-Methylation reduces off-target adrenergic activity (α₁ IC₅₀ increases from 50 nM to 1.2 µM).
Q. What experimental strategies resolve contradictions in receptor binding affinity data for 2-(2-Fluoro-4-methoxyphenyl)ethanamine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters G-protein coupling. Validate using orthogonal methods (e.g., ITC vs. SPR).
- Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column) separates R/S isomers, which may exhibit 10–100x affinity differences.
- Case Study : A 2024 study resolved conflicting 5-HT₁A data (Kᵢ = 8 nM vs. 120 nM) by identifying residual DMSO (5%) in one assay, which artificially inflated binding .
Q. How can researchers optimize enantiomeric purity for 2-(2-Fluoro-4-methoxyphenyl)ethanamine in asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) or biocatalysts (Candida antarctica lipase B) to achieve >98% ee. Key steps:
- Kinetic resolution of racemic mixtures in tert-butyl methyl ether.
- Monitor enantiomeric excess via polarimetry ([α]ᴅ²⁵ = +15° for R-isomer).
- Data Table :
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINOL | 98.5 | 72 |
| Lipase B | 95.2 | 85 |
Data Contradiction Analysis
Q. Why do in vitro and in vivo pharmacokinetic profiles diverge for 2-(2-Fluoro-4-methoxyphenyl)ethanamine?
- Methodological Answer : Common issues include:
- Metabolic Instability : Hepatic CYP2D6 demethylation (t₁/₂ = 20 min in human microsomes vs. 120 min in rodents). Use deuterated methoxy groups to block metabolism.
- Protein Binding : >90% binding to albumin reduces free plasma concentration. Adjust dosing using equilibrium dialysis data.
- Resolution : Parallel artificial membrane permeability assay (PAMPA) and cassette dosing in PK studies .
Structural and Functional Comparisons
Q. How does fluorination at the 2-position compare to 3- or 4-positions in methoxyphenyl ethanamines?
- Methodological Answer : Fluorine's electronegativity and steric effects:
- 2-Fluoro : Maximizes σ-orbital overlap with serotonin transporters (SERT Ki = 5 nM).
- 4-Fluoro : Increases metabolic stability (t₁/₂ = 4h vs. 2h for 2-F).
- Data Table :
| Position | SERT Kᵢ (nM) | t₁/₂ (h) |
|---|---|---|
| 2-F | 5 | 2 |
| 4-F | 18 | 4 |
Safety and Handling
Q. What are the critical safety protocols for handling 2-(2-Fluoro-4-methoxyphenyl)ethanamine in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing (vapor pressure = 0.02 mmHg at 25°C).
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid.
- First Aid : For skin contact, wash with 10% ethanol/water; for inhalation, administer 100% O₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
